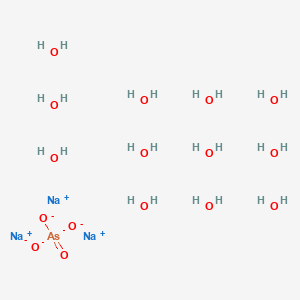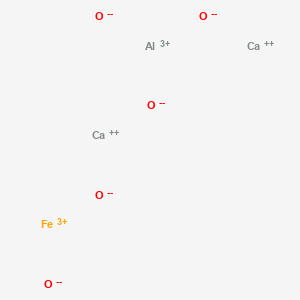
Aluminium dicalcium iron pentaoxide
Overview
Description
Aluminium dicalcium iron pentaoxide, also known as aluminum calcium iron oxide, is an inorganic compound with the chemical formula AlCa₂FeO₅. This compound is characterized by its black powder appearance, high density, and stability. It is relatively resistant to air and water, making it a stable material under various conditions .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through solution methods or solid-state reactions. In the solution method, appropriate metal salts are dissolved in a solvent, followed by the addition of a reducing agent or precipitating agent to form the compound.
Physical Methods: High-temperature reactions and magnetic field treatments are also employed to prepare this compound.
Industrial Production Methods:
- Industrial production typically involves large-scale solid-state reactions where metal oxides are mixed and heated to high temperatures. This method is favored for its efficiency and scalability .
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different oxides or mixed oxides.
Substitution Reactions: This compound can participate in substitution reactions where one or more of its constituent elements are replaced by other elements under specific conditions.
Common Reagents and Conditions:
- Reagents such as reducing agents, oxidizing agents, and various metal salts are commonly used in reactions involving this compound. Conditions typically include high temperatures and controlled atmospheres to facilitate the desired chemical transformations.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions could produce lower oxides or elemental forms of the constituent metals.
Scientific Research Applications
Aluminium dicalcium iron pentaoxide has a wide range of applications in scientific research and industry:
Battery Materials: Due to its good electrical conductivity, it is used as a cathode material in lithium-ion batteries and other types of batteries.
Magnetic Materials: Its magnetic properties make it suitable for the production of magnetic materials, including hard magnets.
Catalysis: The compound’s stability and reactivity make it a valuable catalyst in various chemical reactions.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and other biomedical applications due to its stability and biocompatibility.
Mechanism of Action
The mechanism by which aluminium dicalcium iron pentaoxide exerts its effects is primarily through its interaction with other chemical species. Its molecular structure allows it to participate in various chemical reactions, acting as a catalyst or reactant. The pathways involved often include electron transfer processes and the formation of intermediate compounds that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Calcium Iron Aluminate (Ca₂FeAlO₅): This compound shares a similar chemical structure and properties with aluminium dicalcium iron pentaoxide.
Aluminum Calcium Iron Oxide (AlCa₂FeO₅): Another closely related compound with similar applications and chemical behavior.
Uniqueness:
- This compound is unique in its combination of electrical conductivity, magnetic properties, and stability. These characteristics make it particularly valuable in applications requiring durable and efficient materials, such as in battery technology and magnetic devices .
Properties
IUPAC Name |
aluminum;dicalcium;iron(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.2Ca.Fe.5O/q+3;2*+2;+3;5*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWMJKGGLUJAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Ca+2].[Ca+2].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCa2FeO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
| Record name | Aluminum calcium iron oxide (AlCa2FeO5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12068-35-8 | |
| Record name | Aluminum calcium iron oxide (AlCa2FeO5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum calcium iron oxide (AlCa2FeO5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium dicalcium iron pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


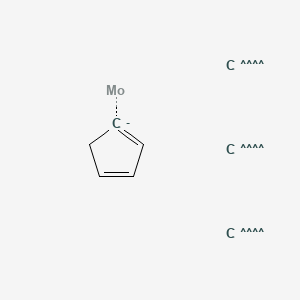
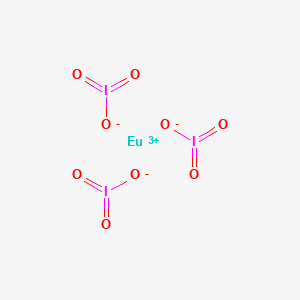
![methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B577098.png)

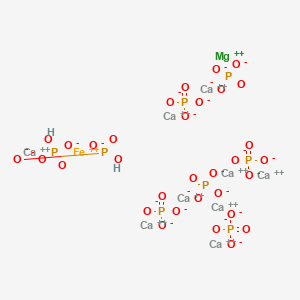
![3H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B577103.png)
![6H-[1,3]Thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B577104.png)



